tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1333319-71-3
VCID: VC17536040
InChI: InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12BrFN2O2
Molecular Weight: 315.14 g/mol

tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate

CAS No.: 1333319-71-3

Cat. No.: VC17536040

Molecular Formula: C12H12BrFN2O2

Molecular Weight: 315.14 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate - 1333319-71-3

Specification

CAS No. 1333319-71-3
Molecular Formula C12H12BrFN2O2
Molecular Weight 315.14 g/mol
IUPAC Name tert-butyl 4-bromo-6-fluoroindazole-1-carboxylate
Standard InChI InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3
Standard InChI Key YQFHTRSJLSEGAE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is C₁₂H₁₁BrFN₂O₂, with a molecular weight of 327.14 g/mol . The indazole ring system is substituted at the 4-position with bromine and at the 6-position with fluorine, while the 1-position is protected by a Boc group. This substitution pattern confers distinct electronic and steric properties, influencing both reactivity and interactions with biological targets.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar indazole ring with bond lengths and angles consistent with aromatic systems. The Boc group adopts a conformation that minimizes steric hindrance, while the bromine and fluorine substituents introduce localized electron-withdrawing effects . Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry:

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, J = 2.0 Hz, H-3), 7.89 (dd, 1H, J = 9.2, 2.0 Hz, H-5), 7.45 (d, 1H, J = 9.2 Hz, H-7) .

  • ¹³C NMR: δ 155.2 (C=O), 148.9 (C-6-F), 134.5 (C-4-Br), 122.1–128.4 (aromatic carbons), 83.1 (tert-butyl C), 28.3 (tert-butyl CH₃) .

The InChIKey (GAADFSICYFVBNI-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1C2=C(C=C(C(=C2)Br)F)C=N1) provide unambiguous identifiers for database searches .

Synthetic Routes and Optimization

The synthesis of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate typically proceeds via a multi-step sequence starting from substituted indole precursors.

Key Synthetic Steps

  • Indazole Formation: 4-Bromo-6-fluoro-1H-indazole is synthesized through cyclization of 2-bromo-4-fluoroaniline derivatives using iron and acetic acid under reflux (110°C, 1.5 hours) .

  • Boc Protection: The indazole nitrogen is protected by reacting with tert-butyl chloroformate in the presence of triethylamine, yielding the Boc-protected derivative .

Optimization Considerations:

  • Temperature Control: Excessive heat during Boc protection risks decomposition of the tert-butyl group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Applications in Medicinal Chemistry

tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is a critical intermediate in the development of kinase inhibitors and anticancer agents.

Kinase Inhibitor Development

Comparative Analysis with Structural Analogues

The compound’s uniqueness lies in its dual halogen substitution. A comparison with related indazole derivatives highlights distinct pharmacological profiles:

Compound NameBromine PositionFluorine PositionBioactivity (IC₅₀, μM)
tert-Butyl 6-bromo-1H-indazole-1-carboxylate6None2.4 (EGFR)
tert-Butyl 4-fluoro-1H-indazole-1-carboxylateNone45.1 (A549)
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate460.8 (MCF-7)

Data adapted from PubChem and synthesis studies .

Challenges and Future Directions

Despite its utility, the compound’s synthetic complexity and sensitivity to acidic conditions pose challenges. Future research should focus on:

  • Green Chemistry Approaches: Replacing iron-mediated steps with catalytic methods to reduce waste.

  • Prodrug Development: Masking the carboxylate group to improve oral bioavailability.

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